

"CAS number 131819-23-3 properties and structure"

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Compound of Interest

Compound Name: *trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl*

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In-Depth Technical Guide: CAS Number 131819-23-3

An Examination of the Properties, Structure, and Synthesis of *trans-4-(3,4,5-Trifluorophenyl)-trans-4'-propylbicyclohexane*

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAS number 131819-23-3 identifies the chemical compound *trans-4-(3,4,5-Trifluorophenyl)-trans-4'-propylbicyclohexane*. This molecule is a notable member of the liquid crystal monomer (LCM) family, a class of compounds integral to the manufacturing of liquid crystal displays (LCDs). Its unique chemical structure, featuring a fluorinated phenyl ring coupled with a bicyclohexane moiety, imparts specific physicochemical properties that are desirable for liquid crystal applications. Beyond its industrial relevance, this compound is also of growing interest in environmental science and toxicology as an emerging persistent organic pollutant. This technical guide provides a comprehensive overview of the available data on its structure, properties, and analytical methodologies.

Chemical Structure and Identification

The structure of CAS 131819-23-3 is characterized by a central bicyclohexane core with two substituents in a trans configuration relative to each other across the two rings. One substituent is a 3,4,5-trifluorophenyl group, and the other is a propyl group.

Molecular Structure:

Caption: 2D Chemical Structure of trans-4-(3,4,5-Trifluorophenyl)-trans-4'-propylbicyclohexane.

Table 1: Chemical Identifiers

Identifier	Value
CAS Number	131819-23-3
IUPAC Name	1,2,3-Trifluoro-5-[(1s,1's,4r,4'r)-4'-propyl-1,1'-bi(cyclohexan)-4-yl]benzene
Synonyms	trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl
Molecular Formula	C ₂₁ H ₂₉ F ₃
Molecular Weight	338.46 g/mol

Physicochemical Properties

Detailed experimental data on the physicochemical properties of CAS 131819-23-3 are not readily available in public literature. The data presented below is a combination of information from commercial suppliers and predicted values for structurally similar compounds.

Table 2: Physicochemical Data

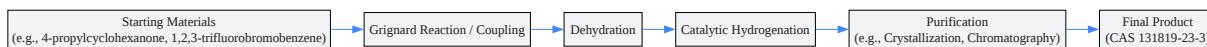
Property	Value	Source/Note
Physical State	White to almost white powder or crystal	Commercial Suppliers
Purity	≥97% or ≥98% (by GC)	Commercial Suppliers
Melting Point	71 °C	Data for a structurally similar compound (trans,trans-4-(4-Fluorophenyl)-4'-propylbicyclohexyl)
Boiling Point	438.894 °C at 760 mmHg	Predicted for a related compound (3,4,5-Trifluorophenyl trans,trans-4'-propylbicyclohexyl-4-carboxylate)
Density	1.137 g/cm ³	Predicted for a related compound (3,4,5-Trifluorophenyl trans,trans-4'-propylbicyclohexyl-4-carboxylate)
Solubility	Expected to be soluble in organic solvents, poorly soluble in water.	General property of similar fluorinated organic compounds.

Synthesis and Analysis

Synthesis

A detailed, step-by-step experimental protocol for the synthesis of CAS 131819-23-3 is not explicitly described in readily accessible scientific literature. However, the synthesis of similar fluorinated bicyclohexane liquid crystals generally involves multi-step organic chemistry procedures. A plausible synthetic pathway could involve the coupling of a Grignard reagent derived from a protected 4-propylcyclohexyl bromide with a fluorinated cyclohexanone derivative, followed by dehydration and reduction steps.

A general workflow for the synthesis of related compounds is outlined below.



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Caption: General synthetic workflow for fluorinated bicyclohexane liquid crystals.

Analytical Methods

The analysis of CAS 131819-23-3, particularly in environmental and biological matrices, is typically performed using gas chromatography coupled with mass spectrometry (GC-MS).

Experimental Protocol: General GC-MS Analysis of Liquid Crystal Monomers

- Sample Preparation:
 - Solid Samples (e.g., dust, sediment): Extraction is commonly performed using an organic solvent mixture (e.g., hexane/dichloromethane) with methods such as ultrasonic extraction or Soxhlet extraction. The extract is then concentrated and may require a clean-up step using solid-phase extraction (SPE) with silica or Florisil to remove interfering compounds.
 - Liquid Samples (e.g., water, plasma): Liquid-liquid extraction with a non-polar solvent or solid-phase extraction using a C18 or similar cartridge is employed to isolate the analyte.
- GC-MS Conditions:
 - Gas Chromatograph: Equipped with a capillary column suitable for semi-volatile organic compounds (e.g., DB-5ms, HP-5ms).
 - Oven Temperature Program: A temperature gradient is used to separate the components of the mixture. A typical program might start at a low temperature (e.g., 60°C), ramp up to a high temperature (e.g., 300°C), and hold for a period to ensure elution of all analytes.
 - Injector: Splitless injection is often used for trace analysis to maximize the transfer of the analyte to the column.

- Mass Spectrometer: Operated in electron ionization (EI) mode. For quantitative analysis, selected ion monitoring (SIM) is often used to enhance sensitivity and selectivity by monitoring characteristic fragment ions of the target compound.

Spectroscopic Data:

Specific NMR, IR, and mass spectra for CAS 131819-23-3 are not publicly available. However, based on its structure, the following characteristic signals would be expected:

- ^1H NMR: Signals in the aliphatic region (0.8-2.5 ppm) corresponding to the propyl and bicyclohexane protons. Aromatic signals in the downfield region (6.5-7.5 ppm) corresponding to the trifluorophenyl protons.
- ^{13}C NMR: Multiple signals in the aliphatic region for the propyl and bicyclohexane carbons. Aromatic carbons would appear further downfield, with the carbon atoms bonded to fluorine showing characteristic splitting patterns.
- ^{19}F NMR: Signals corresponding to the three fluorine atoms on the phenyl ring.
- IR Spectroscopy: Characteristic C-H stretching vibrations for the aliphatic groups, C=C stretching for the aromatic ring, and strong C-F stretching bands.
- Mass Spectrometry: A molecular ion peak at m/z 338. The fragmentation pattern would likely involve the loss of the propyl group and fragmentation of the bicyclohexane rings.

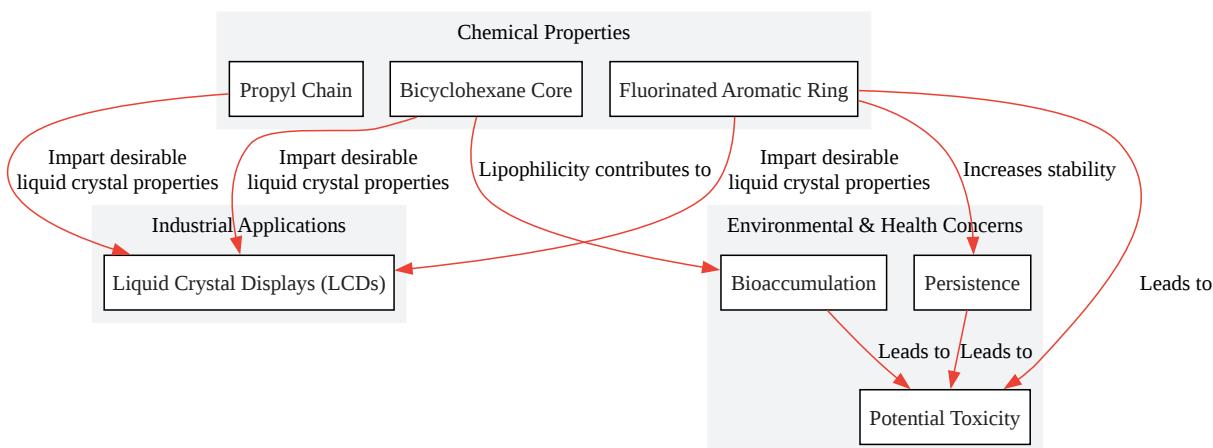
Biological Activity and Toxicology

There is limited specific toxicological data available for CAS 131819-23-3. However, as a fluorinated organic compound and a member of the LCM class, it is under scrutiny for its potential environmental persistence, bioaccumulation, and toxicity.

Studies on other fluorinated LCMs have suggested potential for adverse health effects. For instance, some LCMs have been shown to cause developmental and reproductive toxicity in animal studies. The trifluorophenyl moiety is a common feature in various biologically active compounds, and its presence can influence metabolic stability and interactions with biological targets.

A 28-day repeated dose oral toxicity study in rats has been conducted for this compound, suggesting that some level of toxicological assessment has been performed, though the detailed results are not widely published.

The potential for these compounds to act as endocrine disruptors or to have other long-term health effects is an area of active research.



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Caption: Relationship between structure, application, and environmental concerns.

Conclusion

CAS 131819-23-3, or trans-4-(3,4,5-Trifluorophenyl)-trans-4'-propylbicyclohexane, is a significant compound in the field of liquid crystal technology. Its specific molecular architecture provides the necessary properties for its application in LCDs. However, the very stability that makes it useful also contributes to its potential as a persistent environmental contaminant. While general analytical methods exist for its detection, a significant data gap remains concerning its specific physicochemical properties, detailed toxicological profile, and

mechanisms of biological action. Further research is imperative to fully understand the environmental fate and potential health risks associated with this and other related liquid crystal monomers.

- To cite this document: BenchChem. ["CAS number 131819-23-3 properties and structure"]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b180125#cas-number-131819-23-3-properties-and-structure\]](https://www.benchchem.com/product/b180125#cas-number-131819-23-3-properties-and-structure)

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